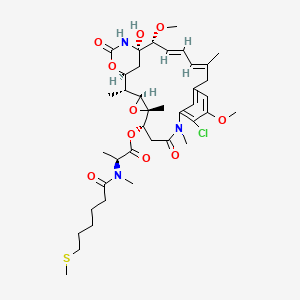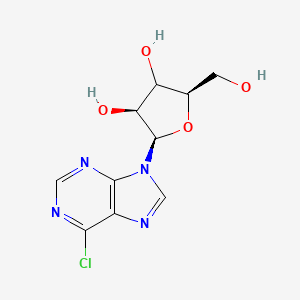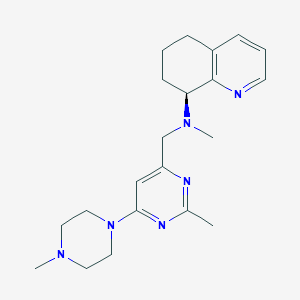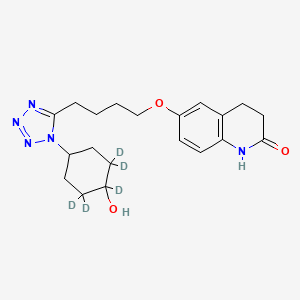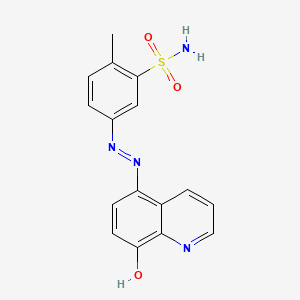
Sodium 3-methyl-2-oxobutanoate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Metil-2-oxobutanoato de sodio-d7 es un derivado deuterado del 3-Metil-2-oxobutanoato de sodio. Este compuesto se utiliza principalmente en la investigación científica como un compuesto marcado con isótopos estables. Sirve como precursor del ácido pantoténico en Escherichia coli .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 3-Metil-2-oxobutanoato de sodio-d7 implica la deuteración del 3-Metil-2-oxobutanoato de sodioEsto se puede lograr mediante diversas técnicas de deuteración, como el intercambio catalítico o la reducción química utilizando gas deuterio o disolventes deuterados .
Métodos de producción industrial: La producción industrial del 3-Metil-2-oxobutanoato de sodio-d7 generalmente se lleva a cabo en instalaciones especializadas equipadas para manejar el etiquetado isotópico. El proceso de producción implica medidas estrictas de control de calidad para garantizar la pureza y el enriquecimiento isotópico del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-Metil-2-oxobutanoato de sodio-d7 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes u otros derivados reducidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las condiciones para las reacciones de sustitución a menudo implican el uso de disolventes polares y nucleófilos apropiados.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-Metil-2-oxobutanoato de sodio-d7 se utiliza ampliamente en la investigación científica debido a su etiquetado con isótopos estables. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como trazador en estudios metabólicos para rastrear la incorporación y transformación del compuesto en vías bioquímicas.
Biología: Se emplea en estudios que involucran la biosíntesis del ácido pantoténico en microorganismos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución de los medicamentos.
Mecanismo De Acción
El mecanismo de acción del 3-Metil-2-oxobutanoato de sodio-d7 implica su papel como precursor en la biosíntesis del ácido pantoténico. En Escherichia coli, el compuesto se convierte en ácido pantoténico a través de una serie de reacciones enzimáticas. El etiquetado con deuterio permite a los investigadores rastrear el destino metabólico del compuesto y estudiar sus vías bioquímicas .
Compuestos similares:
- 3-Metil-2-oxobutanoato de sodio
- 3-Metil-2-oxobutyrato de sodio
- Alfa-cetoisovalerato de sodio
Comparación: El 3-Metil-2-oxobutanoato de sodio-d7 es único debido a su etiquetado con deuterio, que lo distingue de sus contrapartes no marcadas. Este etiquetado proporciona una herramienta valiosa para que los investigadores estudien los procesos metabólicos con mayor precisión y exactitud. Los átomos de deuterio en el 3-Metil-2-oxobutanoato de sodio-d7 lo hacen particularmente útil en estudios de rastreo y en la comprensión de la farmacocinética de los compuestos relacionados .
Comparación Con Compuestos Similares
- Sodium 3-methyl-2-oxobutanoate
- Sodium 3-methyl-2-oxobutyrate
- Sodium alpha-ketoisovalerate
Comparison: Sodium 3-methyl-2-oxobutanoate-d7 is unique due to its deuterium labeling, which distinguishes it from its non-labeled counterparts. This labeling provides a valuable tool for researchers to study metabolic processes with greater precision and accuracy. The deuterium atoms in this compound make it particularly useful in tracing studies and in understanding the pharmacokinetics of related compounds .
Propiedades
Fórmula molecular |
C5H7NaO3 |
|---|---|
Peso molecular |
145.14 g/mol |
Nombre IUPAC |
sodium;3,4,4,4-tetradeuterio-2-oxo-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D; |
Clave InChI |
WIQBZDCJCRFGKA-NDCOIKGTSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



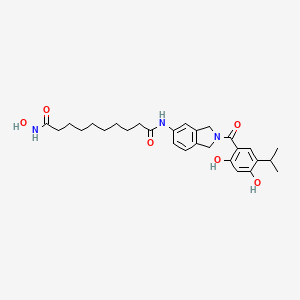
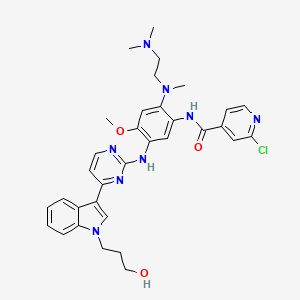

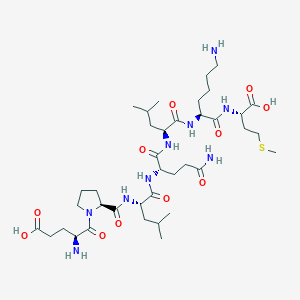

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
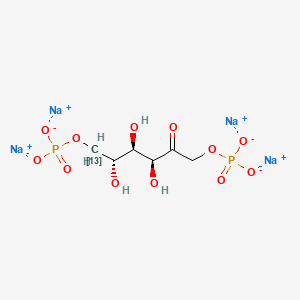
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
